Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate

Lipophilicity Drug-likeness Permeability

Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate (CAS 130559-77-2) is a synthetic thiazole heterocycle bearing a 4-chlorophenyl group at position 2, a methyl substituent at position 5, and an ethyl acetate side chain at position 4. Its molecular formula is C14H14ClNO2S with a molecular weight of 295.78 g/mol.

Molecular Formula C14H14ClNO2S
Molecular Weight 295.78
CAS No. 130559-77-2
Cat. No. B3008249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate
CAS130559-77-2
Molecular FormulaC14H14ClNO2S
Molecular Weight295.78
Structural Identifiers
SMILESCCOC(=O)CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C14H14ClNO2S/c1-3-18-13(17)8-12-9(2)19-14(16-12)10-4-6-11(15)7-5-10/h4-7H,3,8H2,1-2H3
InChIKeyJOJFJMZETNUFEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate (CAS 130559-77-2): A 5-Methylthiazole Ester Building Block for Pharmaceutical and Agrochemical Research


Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate (CAS 130559-77-2) is a synthetic thiazole heterocycle bearing a 4-chlorophenyl group at position 2, a methyl substituent at position 5, and an ethyl acetate side chain at position 4 [1]. Its molecular formula is C14H14ClNO2S with a molecular weight of 295.78 g/mol [2]. Unlike the historic NSAID fenclozic acid (CAS 17969-20-9)—which lacks the 5-methyl group and possesses a free carboxylic acid—this compound incorporates both a 5-methyl substituent and an ethyl ester, structural features that independently influence lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility [3]. It is supplied as a research intermediate (typical purity 90–98%) for use in medicinal chemistry derivatization and agrochemical development, and is not intended for direct human use .

Why Fenclozic Acid, Its Ethyl Ester, or the Free Acid Analog Cannot Replace Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate in Structure-Activity-Driven Research


Close structural analogs of this compound—fenclozic acid (2-[2-(4-chlorophenyl)thiazol-4-yl]acetic acid), its ethyl ester (CAS 20287-70-1), and the 5-methyl free acid (CAS 259655-35-1)—differ by only one or two functional groups, yet these changes produce quantifiable shifts in lipophilicity, hydrogen-bond donor count, and topological polar surface area that are large enough to alter membrane permeability, oral absorption potential, and target-binding geometry [1]. The 5-methyl group introduces both a steric and electronic perturbation at the thiazole 5-position, a site known to control COX-2 side-pocket access in the meloxicam pharmacophore [2]. Simultaneously, the ethyl ester eliminates the carboxylate hydrogen-bond donor present in fenclozic acid (ΔHBD = 1), while adding approximately 0.51 logP units relative to the des-methyl ethyl ester and about 0.23 units attributable to the methyl group alone [3]. Because these physicochemical parameters govern passive diffusion, metabolic lability, and scaffold derivatization potential, substituting any of these analogs into a synthetic pathway or biological assay designed around the 5-methyl ethyl ester will necessarily alter the molecular properties being investigated, undermining reproducibility in medicinal chemistry optimization campaigns.

Quantitative Differentiation Evidence for Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate Versus Closest Structural Analogs


Lipophilicity Advantage: +0.51 logP Units Over the Des-Methyl Ethyl Ester, Driven by 5-Methyl Substitution

The target compound exhibits an XLogP3 of 3.8, compared to 3.57 for ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate (CAS 20287-70-1), which lacks the 5-methyl group [1]. This +0.23 logP increment is attributable to the methyl substituent alone. Relative to fenclozic acid (LogP 3.29), the combined effect of esterification and 5-methylation yields a +0.51 logP increase [2]. In drug design, a ΔlogP of 0.5 is sufficient to measurably shift passive membrane permeability and oral absorption fraction [3].

Lipophilicity Drug-likeness Permeability

Zero Hydrogen-Bond Donors: A Critical Difference from Carboxylic Acid Analogs That Reduces Efflux and Improves Membrane Flux

The target compound has zero hydrogen-bond donors (HBD = 0), in contrast to fenclozic acid and 2-(2-(4-chlorophenyl)-5-methylthiazol-4-yl)acetic acid (CAS 259655-35-1), each of which bears one carboxylic acid HBD [1]. The absence of a hydrogen-bond donor is associated with reduced P-glycoprotein recognition and improved passive transcellular flux [2]. Carboxylic acid-containing NSAIDs like fenclozic acid are known substrates for Phase II glucuronidation and can form reactive acyl glucuronides linked to hepatotoxicity; the ethyl ester avoids this metabolic liability [3].

Hydrogen bonding Membrane permeability Oral bioavailability

5-Methyl Group Engages the COX-2 Side Pocket: A Class-Level SAR Advantage Over 5-Unsubstituted Thiazole Analogs

The 5-methyl substituent on the thiazole ring of the target compound is structurally analogous to the 5-methyl group of meloxicam, which has been crystallographically demonstrated to occupy the characteristic side pocket of COX-2 that is absent in COX-1, conferring ~100-fold COX-2 selectivity [1]. A review of thiazole SAR confirms that introduction of a methyl group at positions 4 and 5 of the thiazole ring can shift cyclooxygenase inhibition toward COX-1 or COX-2 selectivity depending on the full substitution pattern [2]. In contrast, fenclozic acid and its ethyl ester (both 5-unsubstituted) lack this structural feature and exhibit non-selective COX inhibition [3]. While no direct COX-2 IC50 data exist specifically for the target compound, the 5-methyl group provides a synthetically addressable vector for building COX-2-selective chemical probes.

COX-2 selectivity Thiazole SAR Anti-inflammatory scaffold

Ethyl Ester Provides a Versatile Synthetic Handle for Derivatization; the Free Acid Is a Terminal Functional Group

The ethyl ester of the target compound serves as a protected carboxylic acid that can be selectively hydrolyzed to the free acid (CAS 259655-35-1), reduced to the primary alcohol, or directly aminolyzed to the corresponding amide [1]. This contrasts with the free acid analog, which requires activation (e.g., via acid chloride or coupling reagent) for further derivatization. Ethyl esters are also established prodrug motifs: esterification of carboxylic acid NSAIDs typically increases oral absorption by masking the ionizable carboxylate and reducing first-pass metabolism [2]. The target compound thus serves dual roles as both a protected intermediate for library synthesis and a potential prodrug scaffold for in vivo probing.

Synthetic intermediate Prodrug strategy Derivatization

Reduced Topological Polar Surface Area (TPSA) Suggests Superior Passive CNS Permeability Over Fenclozic Acid

The target compound has a computed TPSA of 67.4 Ų, compared to 78.4 Ų for fenclozic acid [1]. This 11 Ų reduction crosses the empirically established TPSA threshold of 70–75 Ų below which compounds are significantly more likely to penetrate the blood-brain barrier, while fenclozic acid lies above this threshold [2]. Both the esterification (masking the polar carboxyl OH) and the addition of the lipophilic methyl group contribute to the lower TPSA.

Blood-brain barrier CNS drug design TPSA

Recommended Application Scenarios for Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate Based on Pharmacochemical Differentiation Evidence


Scaffold for COX-2-Selective Probe Development Leveraging the Pre-Installed 5-Methyl Group

Medicinal chemistry teams designing selective COX-2 inhibitors should prioritize this compound over 5-unsubstituted thiazole analogs (fenclozic acid, CAS 20287-70-1) because the 5-methyl group is a validated structural determinant of COX-2 side-pocket engagement, as established by meloxicam crystallographic studies [1]. The ethyl ester can be hydrolyzed post-coupling to reveal the free carboxylic acid, which is the canonical zinc-binding or salt-bridge pharmacophore in many NSAID scaffolds [2]. Starting from the pre-methylated scaffold eliminates at least one synthetic step compared to introducing the methyl group de novo onto a 5-H thiazole.

Ester Pro-Probe for In Vitro and Cellular Permeability Assays Where Free Carboxylic Acids Show Poor Membrane Flux

In cellular target engagement assays requiring passive membrane permeation, the target compound (HBD = 0, LogP 3.8) is predicted to exhibit superior flux compared to fenclozic acid (HBD = 1, LogP 3.29) [1]. The ester can serve as a cell-permeable pro-probe that is hydrolyzed intracellularly by esterases to release the active 5-methyl acid (CAS 259655-35-1), a strategy documented for numerous carboxylic acid pharmacophores [2]. Researchers should verify intracellular hydrolysis kinetics in their specific cell model before interpreting activity data.

Key Intermediate in Parallel Library Synthesis for Dual COX/PPAR Modulator Programs

BindingDB data for elaborated analogs of the 2-(4-chlorophenyl)-5-methylthiazole core demonstrate nanomolar agonist activity at PPARδ (EC50 = 1.5 nM) and micromolar activity at PPARγ and PPARα, confirming that this scaffold is competent for nuclear receptor engagement when appropriately derivatized [1]. The target compound provides the intact 5-methylthiazole-4-acetate core with a protected acid handle, enabling divergent library synthesis via ester hydrolysis, amidation, or reductive amination [2]. This is particularly relevant for programs exploring the intersection of inflammatory and metabolic pathways where dual COX-2/PPAR modulation is desired.

Agrochemical Fungicide Lead Development Based on Thiazole Fungicidal Pharmacophore

Patent US7166620 and related literature establish that 2-(4-chlorophenyl)thiazole derivatives bearing a methyl group on the thiazole ring exhibit high fungicidal activity against phytopathogenic fungi including Botrytis cinerea [1]. The target compound, with its 4-chlorophenyl and 5-methyl substitution pattern, maps onto the general scaffold claimed in these fungicide patents. The ethyl ester offers a modifiable handle for optimizing phloem mobility and cuticular penetration—parameters critical for agricultural fungicide performance [2].

Quote Request

Request a Quote for Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.